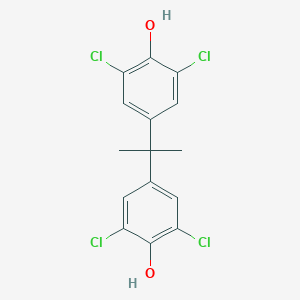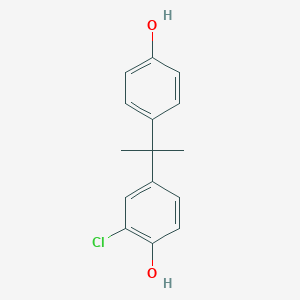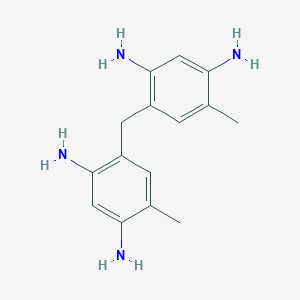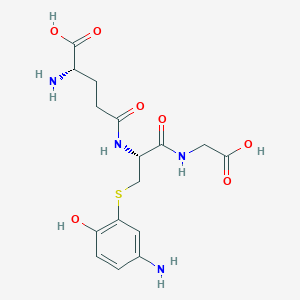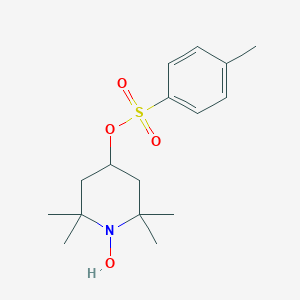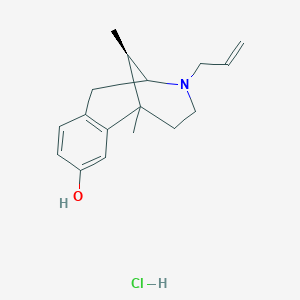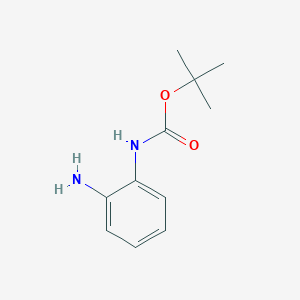
Tert-butyl (2-aminophenyl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl (2-aminophenyl)carbamate involves a multi-step process starting from commercially available precursors. Zhao et al. (2017) describe a rapid synthesis method for a closely related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, through acylation, nucleophilic substitution, and reduction steps, achieving an overall yield of 81% (Zhao et al., 2017).
Molecular Structure Analysis
Vibrational frequency analysis and spectroscopic studies, such as FT-IR and DFT, have been employed to investigate the molecular structure of tert-butyl (2-aminophenyl)carbamate derivatives. Sert et al. (2014) conducted a comprehensive study on tert-butyl N-(thiophen-2yl)carbamate, utilizing DFT/B3LYP and M06-2X methods to analyze the compound's vibrational frequencies and molecular energies (Sert et al., 2014).
Chemical Reactions and Properties
Tert-butyl (2-aminophenyl)carbamates undergo various chemical reactions, including transformations of amino protecting groups and reactions with organometallics to yield N-(Boc)hydroxylamines. Sakaitani and Ohfune (1990) explored the chemoselective transformation of amino protecting groups using tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability of tert-butyl (2-aminophenyl)carbamate derivatives, are crucial for their application in organic synthesis and the development of pharmaceuticals. However, specific studies focusing on the physical properties of tert-butyl (2-aminophenyl)carbamate itself were not identified in the search results, indicating a potential gap in the literature.
Chemical Properties Analysis
Tert-butyl (2-aminophenyl)carbamates exhibit various chemical properties, such as reactivity towards electrophiles and potential for deprotection under mild conditions. Li et al. (2006) demonstrated the use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, highlighting the compound's chemical versatility (Li et al., 2006).
Applications De Recherche Scientifique
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been explored using lipase-catalyzed transesterification. Candida antarctica lipase B (CAL-B) was used to achieve excellent enantioselectivity, leading to the production of optically pure enantiomers (Piovan, Pasquini, & Andrade, 2011).
Synthesis Methodologies
A rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in the synthesis of biologically active compounds like omisertinib, was established. This method involves acylation, nucleophilic substitution, and reduction steps, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Metalation and Alkylation Studies
Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes showed their ability to undergo metalation between nitrogen and silicon, followed by efficient reaction with various electrophiles. This process was used to prepare α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Asymmetric Mannich Reaction
Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate was synthesized through an asymmetric Mannich reaction. This method highlights the application of tert-butyl phenylcarbamates in the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Glycosylative Transcarbamylation
Tert-butyl carbamates reacted under glycosylation conditions to yield anomeric 2-deoxy-2-amino sugar carbamates. This reaction has been used to generate unnatural glycopeptide building blocks, demonstrating the versatility of tert-butyl carbamates in glycoconjugate synthesis (Henry & Lineswala, 2007).
Deprotection Studies
Aqueous phosphoric acid has been found effective for the deprotection of tert-butyl carbamates, esters, and ethers, offering good selectivity and preserving the stereochemical integrity of the substrates. This method is environmentally benign and applicable to a range of acid-sensitive groups (Li et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZFBLNQOSFGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350275 | |
| Record name | Tert-butyl (2-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-aminophenyl)carbamate | |
CAS RN |
146651-75-4 | |
| Record name | Tert-butyl (2-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





